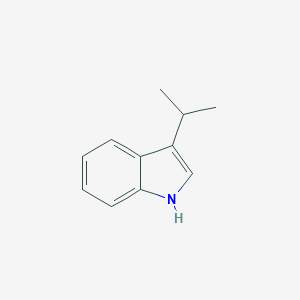

3-isopropyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDQHODXVZRPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16886-00-3 | |

| Record name | 3-(propan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Fischer Indole Synthesis of 3-Isopropyl-1H-indole: A Technical Guide for Drug Development Professionals

Abstract

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The Fischer indole synthesis, a venerable and versatile reaction, remains a cornerstone for the construction of this critical heterocycle. This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis, with a specific focus on the preparation of 3-isopropyl-1H-indole, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has stood the test of time as a robust and reliable method for constructing the indole ring system.[1][2] The reaction facilitates the synthesis of a wide variety of substituted indoles from readily available starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[1][3] The versatility of this reaction has made it a mainstay in the synthesis of numerous important compounds, including the antimigraine drugs of the triptan class.[1][2]

The strategic importance of the indole nucleus in medicinal chemistry cannot be overstated. Its presence in neurotransmitters like serotonin and melatonin, as well as in a vast array of pharmaceuticals targeting conditions such as cancer, inflammation, and hypertension, underscores the significance of efficient synthetic routes to functionalized indoles.[4] This guide will focus on the synthesis of 3-isopropyl-1H-indole, a key intermediate whose isopropyl substituent at the C3 position can impart crucial lipophilicity and steric bulk, influencing the pharmacological profile of a lead compound.

Mechanistic Deep Dive: A Symphony of Acid-Catalyzed Transformations

The Fischer indole synthesis is a fascinating cascade of chemical events, each step meticulously orchestrated by an acid catalyst.[1][4][5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves the following key stages:

-

Phenylhydrazone Formation: The reaction commences with the condensation of phenylhydrazine with a carbonyl compound, in this case, methyl isopropyl ketone, to form the corresponding phenylhydrazone. This is a classical nucleophilic addition-elimination reaction.[1][5][6][7]

-

Tautomerization to the Ene-hydrazine: The initially formed phenylhydrazone undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.[1][5] This step is crucial as it sets the stage for the key bond-forming event.

-

The[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][5] This is the rate-determining step of the synthesis and results in the formation of a di-imine intermediate with a new carbon-carbon bond.[8]

-

Cyclization and Aromatization: The di-imine intermediate readily undergoes an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[1][5] Subsequent elimination of a molecule of ammonia under the acidic conditions, followed by tautomerization, leads to the formation of the energetically favorable aromatic indole ring.[1][5]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[1]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. testbook.com [testbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of 3-isopropyl-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 3-isopropyl-1H-indole

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of 3-isopropyl-1H-indole (also known as 3-isopropylindole). As a substituted indole, this molecule serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics and practical methodologies for its synthesis and analysis. We will delve into its structural and electronic properties, spectroscopic signature, a validated synthesis protocol, and essential safety considerations, grounding all claims in authoritative references.

Chemical Identity and Molecular Structure

3-isopropyl-1H-indole is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, and an isopropyl group is substituted at the C3 position of the indole nucleus. This substitution pattern significantly influences its steric and electronic properties compared to the parent indole scaffold.

The fundamental identifiers for this compound are:

Caption: Workflow for the Fischer Indole Synthesis of 3-isopropyl-1H-indole.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.05 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Neutralization and Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) until the pH is ~7-8. [3]5. Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to afford the pure 3-isopropyl-1H-indole.

Safety and Handling

Proper handling of 3-isopropyl-1H-indole is essential due to its potential hazards.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of the chemical and its container in accordance with all local, regional, and national regulations.

-

Applications in Research and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 3-substituted indoles, in particular, are key intermediates. For instance, derivatives of 1-isopropyl-3-substituted-indoles are precursors in the synthesis of fluvastatin, a drug used to lower cholesterol. [7][8]The isopropyl group can modulate the lipophilicity and steric profile of a molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties. Therefore, 3-isopropyl-1H-indole serves as a critical starting material for generating libraries of novel compounds for drug discovery programs.

References

-

PubChem. (n.d.). 3-(propan-2-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

SCIRP. (2013, December 10). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from [Link]

- Supporting Information. (n.d.). Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2).

-

Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropyl-5-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- Safety Data Sheet. (n.d.). IPA-ISOPROPYL ALCOHOL.

-

PubChem. (n.d.). 1-isopropyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-1H-indole-3,5,6-triol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.

-

ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

- BenchChem. (2025).

-

ChemSynthesis. (2025, May 20). 2-isopropyl-3-methyl-1H-indole. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- American Chemical Society. (2025, December 15). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.

-

ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-glyoxylamide, N-isopropyl-1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

MDPI. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

Sources

- 1. 3-(propan-2-yl)-1H-indole | C11H13N | CID 12534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-isopropyl-1H-indole | C11H13N | CID 4389257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scirp.org [scirp.org]

- 8. rsc.org [rsc.org]

Spectroscopic characterization of 3-isopropyl-1H-indole

An In-depth Technical Guide to the Spectroscopic Characterization of 3-isopropyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science. A precise and comprehensive structural elucidation of its derivatives is paramount for ensuring efficacy, safety, and reproducibility in research and development. This guide provides a detailed, multi-technique spectroscopic analysis of 3-isopropyl-1H-indole (C₁₁H₁₃N, MW: 159.23 g/mol )[1]. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a holistic and self-validating approach to its characterization. This document moves beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a senior application scientist.

The Analytical Imperative: Why a Multi-Technique Approach?

Characterizing a molecule like 3-isopropyl-1H-indole requires more than a single data point; it demands a confluence of evidence. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle.

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the precise connectivity of atoms.

-

Mass Spectrometry provides the exact molecular weight and offers clues to the molecule's stability and substructures through fragmentation analysis.

-

Infrared Spectroscopy acts as a functional group fingerprint, confirming the presence of key bonds like N-H and C-H.

-

UV-Visible Spectroscopy probes the electronic structure of the indole chromophore.

Together, these methods provide a rigorous and unambiguous confirmation of the molecule's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For 3-isopropyl-1H-indole, both ¹H and ¹³C NMR are essential.

Expertise in Action: Causality in NMR

The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is often a good first choice for its solubilizing power and relatively clean spectral window. However, the acidic N-H proton of the indole may exchange with trace water or exhibit broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative, as it often sharpens N-H signals through hydrogen bonding. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for its chemical inertness and sharp, single resonance outside the typical range for organic molecules.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-1 (N-H) | ~ 8.0 | broad singlet | 1H | - | Acidic proton, often broad. Position is concentration and solvent dependent. |

| H-4, H-7 | ~ 7.6 - 7.8 | multiplet | 2H | ~ 8.0 | Aromatic protons ortho to the fused ring junction, typically downfield. |

| H-5, H-6 | ~ 7.1 - 7.3 | multiplet | 2H | ~ 7.5 | Aromatic protons on the benzene ring. |

| H-2 | ~ 7.0 | singlet (or narrow doublet) | 1H | - | Proton at C-2 of the indole ring, adjacent to the nitrogen. |

| Isopropyl CH | ~ 3.1 | septet | 1H | ~ 7.0 | Methine proton coupled to six equivalent methyl protons (n+1 = 7). |

| Isopropyl CH₃ | ~ 1.4 | doublet | 6H | ~ 7.0 | Six equivalent methyl protons coupled to the single methine proton (n+1 = 2). |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-7a | ~ 136 | Quaternary carbon at the benzene-pyrrole fusion.[2] |

| C-3a | ~ 128 | Quaternary carbon at the benzene-pyrrole fusion. |

| C-4 | ~ 122 | Aromatic CH carbon. |

| C-2 | ~ 121 | C-2 of the indole ring, typically shielded relative to other aromatic carbons.[3] |

| C-5 | ~ 120 | Aromatic CH carbon. |

| C-6 | ~ 119 | Aromatic CH carbon. |

| C-3 | ~ 118 | Quaternary carbon bearing the isopropyl group. |

| C-7 | ~ 111 | Aromatic CH carbon shielded by the nitrogen atom's influence. |

| Isopropyl CH | ~ 27 | Aliphatic methine carbon. |

| Isopropyl CH₃ | ~ 23 | Aliphatic methyl carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 3-isopropyl-1H-indole in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~128 or more) and a longer relaxation delay may be necessary.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of a compound with high accuracy and for gaining structural insights from its fragmentation patterns.

Expertise in Action: Ionization Method

Electron Ionization (EI) is a robust and common technique that provides a "hard" ionization, leading to extensive fragmentation. This is highly valuable for structural analysis as the fragmentation pattern serves as a molecular fingerprint. The major fragmentation mode for alkylindoles involves the cleavage of bonds beta (β) to the indole ring system, as this results in a stable, resonance-stabilized cation.

Predicted Mass Spectrum Data (EI)

| m/z Value | Ion Identity | Rationale |

|---|---|---|

| 159 | [M]⁺ | Molecular ion peak corresponding to the C₁₁H₁₃N formula. |

| 144 | [M - CH₃]⁺ | Base Peak. Result of β-cleavage, losing a methyl radical from the isopropyl group. This forms a highly stable secondary carbocation adjacent to the indole ring. |

| 117 | [C₈H₇N]⁺ | Corresponds to the indole fragment after loss of the entire isopropyl group. |

| 89 | [C₇H₅]⁺ | A characteristic fragment of the indole ring itself, often resulting from the loss of HCN from the m/z 116 ion (which comes from the m/z 117 ion)[4]. |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (~70 eV) in the ion source.

-

Acceleration: Accelerate the resulting positively charged ions through an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Visualization: Fragmentation Pathway of 3-isopropyl-1H-indole

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative analysis.

Expertise in Action: Sample Preparation

For a solid sample like 3-isopropyl-1H-indole, the KBr (potassium bromide) pellet method is a common choice. It involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This avoids solvent interference peaks. Alternatively, Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 3410 | N-H Stretch | Indole N-H | A sharp, characteristic peak for the N-H group in the indole ring[5][6]. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the isopropyl C-H bonds. |

| ~ 1620, 1450 | C=C Stretch | Aromatic C=C | In-ring stretching vibrations of the aromatic system[5]. |

| ~ 740 | =C-H Bend | Aromatic C-H | Out-of-plane bending ("wagging") of C-H bonds on the benzene ring, indicative of substitution pattern[5]. |

Experimental Protocol: FTIR-ATR Data Acquisition

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 3-isopropyl-1H-indole sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole ring is a strong chromophore, exhibiting characteristic absorption bands in the UV region.

Expertise in Action: Solvent Choice

The polarity of the solvent can influence the position and shape of the absorption bands. It is common practice to record spectra in both a non-polar solvent (like cyclohexane or hexane) and a polar solvent (like ethanol or methanol) to observe any solvatochromic shifts. The indole chromophore's absorption profile is due to π→π* transitions, with two distinct bands often labeled ¹Lₐ and ¹Lₑ[7][8].

Predicted UV-Vis Absorption Data (in Ethanol)

| λₘₐₓ (nm) | Electronic Transition | Rationale |

|---|---|---|

| ~ 280-290 | ¹Lₑ | This band is often structured and sensitive to the local environment. |

| ~ 260-270 | ¹Lₐ | A second characteristic absorption band for the indole chromophore[9]. |

| ~ 220 | - | A stronger absorption band at a shorter wavelength. |

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 3-isopropyl-1H-indole in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5 AU.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

-

Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.

-

Scan: Scan the sample across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum.

-

Peak Identification: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Integrated Analysis: A Unified Structural Conclusion

By synthesizing the data from all four techniques, we achieve a robust and validated structural confirmation of 3-isopropyl-1H-indole.

-

MS confirms the molecular formula is C₁₁H₁₃N with a molecular weight of 159. The base peak at m/z 144 strongly supports the presence of an isopropyl group susceptible to β-cleavage.

-

IR confirms the key functional groups: an N-H group (~3410 cm⁻¹), aromatic C-H, and aliphatic C-H, consistent with the proposed structure.

-

UV-Vis shows the characteristic absorption of the indole chromophore, confirming the core bicyclic aromatic system.

-

NMR provides the definitive connectivity. ¹H NMR shows the distinct signals for the aromatic protons, the N-H, and the septet/doublet pattern classic for an isopropyl group. ¹³C NMR confirms the presence of 11 unique carbons, including the quaternary carbons of the indole ring and the aliphatic carbons of the substituent.

This integrated dataset leaves no ambiguity, providing a complete and trustworthy spectroscopic characterization of 3-isopropyl-1H-indole.

References

-

Kumar Trivedi, M., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Catalán, J., & Pérez, P. (n.d.). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. [Link]

-

Fritz, H. (1965). Infrared identification of indole ring in indoles and indole alkaloids in the 700 to 400 cm.−1 region. Semantic Scholar. [Link]

-

Wu, Y., et al. (2021). Absorption spectra of indole and 5-hydroxyindole in the gas phase. ResearchGate. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

Scientist Creative. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Srinivasa, H. T., et al. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scirp.org. [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... ResearchGate. [Link]

-

Horvath, S., et al. (2020). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. [Link]

-

Lavi, A., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

-

ResearchGate. (n.d.). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. ResearchGate. [Link]

-

Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Beynon, J. H., & Williams, A. E. (1963). The Mass Spectra of Alkylindoles. Applied Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]

-

Göktaş, F. M., et al. (2017). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Rich, C., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]

-

PubChem. (n.d.). 3-(propan-2-yl)-1H-indole. PubChem. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

-

NIST. (n.d.). Indole. NIST WebBook. [Link]

Sources

- 1. 3-(propan-2-yl)-1H-indole | C11H13N | CID 12534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-substituted indoles

An In-depth Technical Guide to the Discovery and History of 3-Substituted Indoles

Abstract

The indole nucleus, and particularly its 3-substituted derivatives, represents one of the most ubiquitous and functionally significant scaffolds in the fields of chemistry and biology. This technical guide provides a comprehensive exploration of the historical journey of 3-substituted indoles, from the initial isolation of the parent heterocycle from a natural dye to the development of sophisticated synthetic methodologies that have enabled its central role in drug discovery and materials science. We will examine the foundational synthetic pillars, such as the Fischer and Reissert syntheses, and trace their evolution into the modern era of transition-metal catalysis. By explaining the causality behind key discoveries and the mechanistic underpinnings of seminal reactions, this guide offers researchers, scientists, and drug development professionals a deep, field-proven perspective on this "privileged" heterocyclic motif.

Chapter 1: The Dawn of Indole Chemistry: From Natural Dyes to a Privileged Scaffold

The Isolation of Indole: Adolf von Baeyer and the Indigo Connection

The story of indole is inextricably linked to the ancient dye, indigo. In 1866, the German chemist Adolf von Baeyer, during his extensive work on the structure of indigo, successfully reduced oxindole—a derivative obtained from the oxidation of indigo—using zinc dust to yield the parent heterocycle.[1][2][3][4] He coined the name "indole" as a portmanteau of indigo and oleum (Latin for oil), reflecting its origin.[1][2][5] This initial discovery was not one of targeted synthesis but of chemical degradation, a common method at the time for elucidating the structures of complex natural products. The structure of indole, a bicyclic molecule consisting of a benzene ring fused to a five-membered pyrrole ring, was proposed by Baeyer in 1869.[1]

The "Privileged" Nature of the Indole Nucleus

It soon became apparent that the indole scaffold was not merely a chemist's curiosity but a fundamental building block of life. In the early 20th century, its discovery as the core of the essential amino acid tryptophan solidified its biological importance.[6][7] This realization sparked intense interest, as scientists began to uncover a vast family of "indole alkaloids" and other critical biomolecules built upon this framework.[1][8]

The indole ring system is now recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, relative stability, and ability to participate in hydrogen bonding allow it to bind to a wide variety of biological targets. This versatility is evident in the diverse roles of its derivatives:

-

Neurotransmitters: Serotonin and melatonin, which regulate mood, sleep, and numerous physiological processes.[1]

-

Plant Hormones: Auxin (indole-3-acetic acid), a primary regulator of plant growth and development.[6][9]

-

Natural Products: A vast array of complex alkaloids with potent physiological activities, including strychnine, reserpine, and psilocybin.[1][7][8][10]

The prevalence and functional importance of these naturally occurring 3-substituted indoles provided the critical impetus for the development of general and efficient synthetic methods to access this chemical space.

Chapter 2: The Foundational Pillars: Classical Syntheses of the Indole Core

The late 19th and early 20th centuries saw the development of robust, albeit often harsh, methods for constructing the indole ring. These named reactions became the workhorses of synthetic chemistry and remain relevant today.

The Fischer Indole Synthesis (1883): The First General and Enduring Method

Just seventeen years after indole's isolation, Emil Fischer developed what is arguably the most famous and widely used method for indole synthesis.[6][11][12][13] The Fischer indole synthesis is a chemical reaction that produces the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[11][12]

Causality and Significance: The Fischer synthesis was revolutionary because it provided the first general and predictable route to substituted indoles from simple, acyclic precursors. This allowed chemists to move beyond degrading natural products and begin systematically synthesizing novel indole derivatives to probe structure-activity relationships. It is still used today in the industrial synthesis of drugs, including the triptan class of antimigraine medications.[11][12]

Mechanism Deep Dive: The reaction proceeds through a remarkable cascade of events. The key step is a thermally or acid-catalyzed[5][5]-sigmatropic rearrangement of an enamine-like intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[11][12]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 5. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Indole | Aromatic, Biosynthesis, Metabolism | Britannica [britannica.com]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Fischer_indole_synthesis [chemeurope.com]

- 13. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]

A Technical Guide to the Biological Screening of Novel 3-Isopropyl-1H-Indole Derivatives

Introduction: The Indole Scaffold as a Privileged Motif in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry.[1] This "privileged" scaffold is present in a multitude of natural products and FDA-approved drugs, demonstrating remarkable versatility in interacting with diverse biological targets.[2][3] Modifications to the core indole structure can dramatically alter its pharmacological profile, and substitutions at the C3-position have been particularly fruitful, yielding compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

This guide focuses on a specific subclass: novel 3-isopropyl-1H-indole derivatives. The introduction of the bulky, lipophilic isopropyl group at the C3-position can significantly influence binding affinity and selectivity for target proteins. Here, we present a comprehensive, field-proven framework for the systematic biological evaluation of a library of such novel derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the strategic rationale behind a multi-tiered screening cascade designed to identify and characterize promising therapeutic leads.

The Strategic Imperative: A Multi-Tiered Screening Cascade

To efficiently process a library of novel compounds, a hierarchical approach is essential. A screening cascade allows for the rapid identification of active compounds ("hits") from a large pool, followed by progressively more complex and resource-intensive assays to validate their activity and elucidate their mechanism of action (MoA). This strategy maximizes efficiency and ensures that only the most promising candidates advance.

Our proposed cascade is structured in three tiers:

-

Tier 1 (Primary Screening): High-throughput screening to identify initial hits with significant biological activity in a therapeutically relevant context.

-

Tier 2 (Secondary Screening): Dose-response studies to confirm activity, determine potency (e.g., IC₅₀), and assess initial selectivity.

-

Tier 3 (Tertiary Screening): In-depth mechanistic studies to understand how the lead compounds exert their biological effects.

Below is a visualization of this strategic workflow.

Caption: Key events in apoptosis and the detection point for the Annexin V assay.

B. Anti-inflammatory MoA: COX-2 Inhibition

Rationale: Many indole-containing compounds, such as Indomethacin, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. [5][6]COX-2 is the inducible isoform responsible for prostaglandin production at sites of inflammation. A selective COX-2 inhibitor is a highly desirable profile as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. [7] Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme. The peroxidase component of COX catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during this reaction to produce a colored product.

Methodology:

-

Reagents: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine or human recombinant COX-2, heme, arachidonic acid (substrate), and a chromogenic probe (TMPD).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, enzyme, and the test indole compound at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Immediately measure the absorbance change over time at the appropriate wavelength (e.g., 590 nm) using a plate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Compare the rates to a vehicle control (100% activity) and a known COX-2 inhibitor like Celecoxib (positive control) to determine the percent inhibition and calculate the IC₅₀ value. [6]

C. Antimicrobial MoA: Minimum Inhibitory Concentration (MIC)

Rationale: Indole and its derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains. [8][9]The most fundamental measure of a compound's antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8] Methodology:

-

Microorganism Preparation: Grow the test organism (e.g., Staphylococcus aureus ATCC 29213 or Candida albicans ATCC 90028) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to log phase. Dilute the culture to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include:

-

Growth Control: Wells with broth and inoculum only.

-

Sterility Control: Wells with broth only.

-

Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Forward Outlook

This guide outlines a systematic, tiered approach to the biological screening of novel 3-isopropyl-1H-indole derivatives. By beginning with a broad primary screen for cytotoxicity and progressively narrowing the focus to potency determination and specific mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The data generated from this cascade—IC₅₀ values, selectivity indices, and MoA insights—forms a robust foundation for subsequent hit-to-lead optimization campaigns, ADMET profiling, and eventual preclinical development. The inherent versatility of the indole scaffold suggests that such a screening effort has a high probability of uncovering novel candidates with significant therapeutic potential.

References

-

Gucer, N., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

-

Ahmad, I., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]

-

Singh, G., et al. (2023). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Letters in Organic Chemistry. Available at: [Link]

-

Le, K., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

-

Kumar, A., et al. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]

-

Gupta, A., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Sherrill, J., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Ferreira, R., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie. Available at: [Link]

-

Devi, S., & Singh, N. (2022). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

-

Abdel-rahman, H. M., et al. (2022). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Abuelizz, R., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]

-

Acar, Ç., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Biologically Active Products from Nature. Available at: [Link]

-

Jin, H., et al. (2019). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. Available at: [Link]

-

Weaver, C. D. (2011). In vitro Screening Systems. ResearchGate. Available at: [Link]

-

Pecnard, S., et al. (2021). Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

-

Sharma, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure. Available at: [Link]

-

Czernisz, W., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Available at: [Link]

-

Acar, Ç., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to 3-isopropyl-1H-indole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isopropyl-1H-indole, a member of the vast and versatile indole family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and organic synthesis. The indole nucleus is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of an isopropyl group at the C3 position of the indole ring imparts specific steric and electronic properties that influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of 3-isopropyl-1H-indole, covering its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery and development.

Chemical Identity and Physical Properties

CAS Number: 16886-00-3[4]

Molecular Formula: C₁₁H₁₃N[4]

Molecular Weight: 159.23 g/mol [4]

Synonyms: 3-(propan-2-yl)-1H-indole[4]

| Property | Value | Source |

| IUPAC Name | 3-(propan-2-yl)-1H-indole | PubChem[4] |

| Monoisotopic Mass | 159.104799419 Da | PubChem[4] |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Insoluble in water, soluble in organic solvents | General knowledge |

Synthesis of 3-isopropyl-1H-indole

The most common and versatile method for the synthesis of 3-substituted indoles, including 3-isopropyl-1H-indole, is the Fischer Indole Synthesis .[5][6][7] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[5][6]

Fischer Indole Synthesis Workflow

Caption: Fischer Indole Synthesis of 3-isopropyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

Phenylhydrazine

-

Methyl isopropyl ketone

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

-

Sodium bicarbonate solution

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in the chosen solvent. Add methyl isopropyl ketone (1.1 equivalents) to the solution. If using a salt of phenylhydrazine, the free base may need to be generated in situ or prior to the reaction.

-

Acid-Catalyzed Cyclization: Slowly add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the specific conditions and may require optimization.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure 3-isopropyl-1H-indole.

Spectroscopic Characterization

The structural elucidation of 3-isopropyl-1H-indole is accomplished through a combination of spectroscopic techniques. While specific spectra for this compound are not available in the search results, the expected spectral features can be predicted based on its structure and data from related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the isopropyl group. The NH proton of the indole ring will typically appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons on the benzene ring will appear in the range of δ 7.0-7.8 ppm. The proton at the C2 position of the indole ring will likely be a singlet or a doublet depending on coupling with the NH proton. The methine proton of the isopropyl group will be a septet, and the two methyl groups will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the indole ring carbons are characteristic, with C3 generally being more shielded than C2. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 159). Fragmentation patterns will likely involve the loss of a methyl group from the isopropyl substituent.

Reactivity and Potential Functionalization

The reactivity of the indole ring is heavily influenced by the electron-donating nature of the nitrogen atom, making it susceptible to electrophilic attack, particularly at the C3 position. However, in 3-isopropyl-1H-indole, this position is already substituted.

Electrophilic Aromatic Substitution

With the C3 position blocked, electrophilic substitution reactions on the indole nucleus of 3-isopropyl-1H-indole will primarily occur on the benzene portion of the molecule, with the N-H group directing electrophiles to the C5 position. The pyrrole ring can also undergo electrophilic attack at the C2 position under certain conditions.

N-Functionalization

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated, acylated, or protected with various protecting groups. This allows for the introduction of diverse functionalities at the N1 position, which can significantly modulate the biological activity of the molecule.

Functionalization of the Isopropyl Group

The isopropyl group itself is generally unreactive under standard conditions but can be a site for radical substitution under more forcing conditions.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

While specific applications of 3-isopropyl-1H-indole are not detailed in the provided search results, its structural features suggest its potential as a building block for the synthesis of more complex molecules with therapeutic potential. The isopropyl group can provide a degree of lipophilicity and steric bulk that may be beneficial for binding to specific protein targets. Researchers can utilize 3-isopropyl-1H-indole as a starting material for the development of novel drug candidates by further functionalizing the indole ring at the N1, C2, and benzene ring positions.

Safety and Handling

Based on the GHS classification, 3-isopropyl-1H-indole is considered hazardous.[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-isopropyl-1H-indole is a valuable heterocyclic compound with a well-defined chemical structure and established synthetic routes. Its utility as a building block in organic synthesis and medicinal chemistry is underscored by the versatile reactivity of the indole nucleus. This technical guide provides foundational knowledge for researchers and drug development professionals, enabling a deeper understanding of its properties and potential for the discovery of novel therapeutic agents. Further research into the specific biological activities of 3-isopropyl-1H-indole and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. 3-(propan-2-yl)-1H-indole. National Center for Biotechnology Information. [Link]

- SCIRP. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP.

-

Wikipedia. Fischer indole synthesis. [Link]

- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central.

- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.

- PubMed. (2007). A three-component Fischer indole synthesis. PubMed.

- Spectrum Chemical. (2022).

- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC.

- Cayman Chemical. (2025).

- Sigma-Aldrich. 3-Isopropyl-1H-indole. Sigma-Aldrich.

- BenchChem. (2025). An In-Depth Technical Guide: Isopropyl 1H-indole-3-propionate vs. Indole-3-propionic acid (IPA). BenchChem.

- YouTube. (2025).

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- PMC. (2011).

- MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

- PubMed. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed.

- ResearchGate. (2017). Electrophilic Substitution Reactions of Indoles.

- PMC. (2012). Electrophilic Aromatic Substitution of a BN Indole. PubMed Central.

- ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd.

- Sigma-Aldrich. (2024).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

-

PubChem. 1-isopropyl-1H-indole. National Center for Biotechnology Information. [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- NIST WebBook. Indole. National Institute of Standards and Technology.

- MDPI. (2012).

- ARC Journals. (2015). Application of I.R.

- ResearchGate. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- YouTube. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(propan-2-yl)-1H-indole | C11H13N | CID 12534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Solubility and stability of 3-isopropyl-1H-indole in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-isopropyl-1H-indole for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-isopropyl-1H-indole, focusing on its solubility in common solvents and its chemical stability under various stress conditions. As a substituted indole, this compound holds potential interest in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective application in drug discovery, formulation development, and chemical synthesis. This document outlines theoretical considerations, detailed experimental protocols for characterization, and potential degradation pathways, offering a robust framework for researchers and developers working with this molecule.

Introduction: The Significance of 3-isopropyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an isopropyl group at the C3 position of the indole ring, creating 3-isopropyl-1H-indole (Figure 1), can significantly influence its lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity.

A thorough understanding of the solubility and stability of 3-isopropyl-1H-indole is a prerequisite for its advancement in any research and development pipeline. Poor solubility can hinder in vitro screening, lead to erroneous biological data, and present significant challenges for formulation and oral bioavailability.[2][3][4] Similarly, chemical instability can result in the formation of degradation products, potentially leading to loss of efficacy and the introduction of toxic impurities.[5] This guide provides the foundational knowledge and practical methodologies to comprehensively characterize these critical attributes.

Aqueous and Organic Solubility Profile

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution. For drug development, both aqueous and organic solubility are of prime importance.

Theoretical Considerations

The isopropyl group at the C3 position is expected to increase the lipophilicity of the indole scaffold, suggesting that 3-isopropyl-1H-indole will exhibit good solubility in non-polar organic solvents and limited solubility in aqueous media. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and van der Waals interactions, contributing to its solvation in various media.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[6][7][8]

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[6][8] It is a rapid assessment useful for early-stage drug discovery.[3][6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2][4] It is a more accurate representation of a compound's true solubility and is critical for pre-formulation and late-stage development.[4][6]

Table 1: Common Solvents for Solubility Determination of 3-isopropyl-1H-indole

| Solvent Class | Specific Solvents | Anticipated Solubility | Application |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | Low | In vitro assays, oral bioavailability prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Stock solutions, analytical method development |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Stock solutions for biological screening, synthesis |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | High | Organic synthesis, extraction |

| Other | Polyethylene Glycol (PEG), Propylene Glycol (PG) | Moderate to High | Formulation development |

Experimental Protocols for Solubility Determination

This protocol outlines a high-throughput method to estimate the kinetic solubility of 3-isopropyl-1H-indole.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-isopropyl-1H-indole in 100% DMSO.[9]

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Serial Dilution: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the first well and perform serial dilutions across the plate.[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[9]

-

Measurement: Measure the light scattering of each well using a nephelometer.[6][9] The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability and Degradation Pathways

The indole nucleus, while aromatic, is susceptible to degradation under various conditions. [5]Understanding the stability of 3-isopropyl-1H-indole is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.

Factors Influencing Stability

-

pH: The indole ring is generally most stable at neutral or slightly basic pH. [5]Under strong acidic conditions, the C3 position is susceptible to protonation, which can lead to oligomerization or other side reactions. [5]* Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, especially in the presence of atmospheric oxygen, light, and heat. [5]This can lead to the formation of oxindoles and other oxidized species.

-

Light: Exposure to UV or ambient light can trigger photodegradation pathways. [5]* Temperature: Elevated temperatures can accelerate degradation processes. [5]

Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under more severe conditions than those used for long-term stability studies. [10][11]These studies are essential for:

-

Identifying likely degradation products. [10][12]* Elucidating degradation pathways. [12][13]* Developing and validating stability-indicating analytical methods. [10][12] Table 2: Recommended Conditions for Forced Degradation of 3-isopropyl-1H-indole

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Protonation at C3, potential for oligomerization [5] |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Potential for oxidative degradation promotion [5] |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the pyrrole ring to form oxindoles [5] |

| Thermal Degradation | Solid state or in solution, 60-80°C | General decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines), solid state and in solution | Photolytic cleavage, oxidation |

Experimental Protocol for a Forced Degradation Study

Methodology:

-

Sample Preparation: Prepare solutions of 3-isopropyl-1H-indole (e.g., 1 mg/mL) in the appropriate stress media (acid, base, water for thermal, and an inert solvent for photostability). For solid-state stress, place the compound in a suitable container.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved. [12][14]3. Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Quantify the loss of the parent compound.

-

Detect and quantify any degradation products.

-

Perform peak purity analysis to ensure the parent peak is free from co-eluting degradants.

-

Propose potential structures for significant degradation products based on MS data.

-

Diagram 3: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

-

Chromatography: Reversed-phase HPLC using a C18 column is typically suitable for indole derivatives.

-

Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a good starting point.

-

Detection: UV detection is effective as the indole ring has a strong chromophore (typically with absorbance maxima around 220 nm and 280 nm). Mass spectrometry (LC-MS) is invaluable for confirming the identity of the parent compound and for characterizing degradation products.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of 3-isopropyl-1H-indole. While specific experimental data for this compound is not widely published, the provided protocols and theoretical considerations based on the well-understood chemistry of the indole nucleus offer a clear path for its characterization.

Key Recommendations for Researchers:

-

Prioritize Thermodynamic Solubility: While kinetic solubility is useful for high-throughput screening, thermodynamic solubility data in relevant buffers (e.g., PBS pH 7.4) should be determined early in development for reliable data interpretation.

-

Conduct Comprehensive Forced Degradation Studies: These studies are non-negotiable for any compound intended for further development. They provide critical information for formulation, storage, and regulatory submissions.

-

Develop a Validated Stability-Indicating Method: A robust analytical method that can separate the parent compound from all potential degradation products is essential.

-

Proper Storage: Based on the general instability of indoles, it is recommended to store 3-isopropyl-1H-indole in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation. [5] By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can build a robust data package for 3-isopropyl-1H-indole, enabling informed decisions and accelerating its potential journey from the laboratory to application.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 8(2), 127-133. Retrieved from [Link]

-

Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234. Retrieved from [Link]

-

de Oliveira, B. G., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 443-449. Retrieved from [Link]

-

PubChem. (n.d.). 3-(propan-2-yl)-1H-indole. Retrieved from [Link]

-

Al-Haj, N. A., & O'Connell, P. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-36. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 175(2), 75-81. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropyl-5-methyl-1H-indole. Retrieved from [Link]

-

Amidon, G. L., & Ran, Y. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 13-16. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. Retrieved from [Link]

-

PubChem. (n.d.). 1-isopropyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-1H-indole-3,5,6-triol. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(4). Retrieved from [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

Sources

- 1. 3-(propan-2-yl)-1H-indole | C11H13N | CID 12534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. evotec.com [evotec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Guide to Quantum Mechanical Stability Analysis of Indole Isomers for Drug Discovery and Molecular Engineering

Abstract: Indole, a privileged scaffold in medicinal chemistry, owes its utility to a unique electronic structure that dictates its stability and reactivity. However, its isomers—both structural (e.g., isoindole, indolizine) and tautomeric—present vastly different physicochemical properties. Understanding the origins of these stability differences is paramount for rational drug design and the synthesis of novel materials. This technical guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals to investigate the relative stability of indole isomers using quantum mechanical (QM) methods. We delve into the theoretical underpinnings, present a validated step-by-step computational workflow using Density Functional Theory (DFT), and analyze a case study of key C8H7N isomers, grounding our discussion in the principles of aromaticity and electronic structure. The objective is to equip the reader with both the practical methodology and the theoretical intuition to confidently predict and rationalize isomeric stability.

Introduction: The Question of Isomeric Stability in the Indole Family

The indole ring system is a cornerstone of pharmacology, appearing in everything from neurotransmitters like serotonin to blockbuster drugs such as sumatriptan and tadalafil. Its stability and specific electronic configuration are key to its biological activity. Its constitutional isomers, such as the highly reactive isoindole or the less common indolizine, share the same molecular formula (C8H7N) but exhibit dramatically different stabilities and are rarely found in nature or pharmaceuticals unless significantly substituted or coordinated.[1][2]

This divergence in stability is not arbitrary; it is a direct consequence of fundamental quantum mechanical principles. For drug development professionals, understanding why indole is profoundly more stable than isoindole is critical for:

-

Scaffold Hopping: Evaluating the energetic feasibility of replacing an indole core with an isomeric scaffold.

-